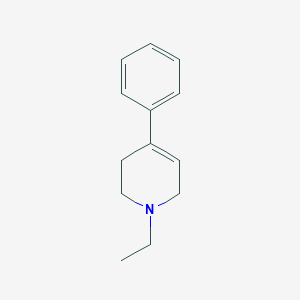

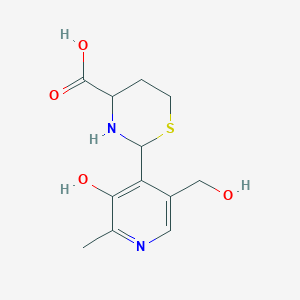

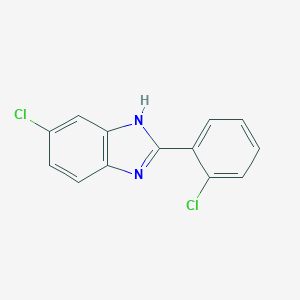

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Further investigation revealed that the contaminant was MPTP, which selectively destroyed dopaminergic neurons in the brain. Since then, MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments.

Applications De Recherche Scientifique

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is particularly useful because it selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the disease and developing new treatments.

Mécanisme D'action

MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopaminergic neurons by inhibiting mitochondrial respiration. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, which is highly expressed in these neurons. Once inside the neuron, MPP+ is taken up by the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and ultimately cell death.

Effets Biochimiques Et Physiologiques

MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Avantages Et Limitations Des Expériences En Laboratoire

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and developing new treatments. It selectively destroys dopaminergic neurons in the brain, which is the hallmark of Parkinson's disease. However, there are some limitations to using MPTP in lab experiments. For example, the neurodegenerative process induced by MPTP is rapid and irreversible, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration may not fully recapitulate the complex pathophysiology of Parkinson's disease, which involves multiple cell types and neurotransmitter systems.

Orientations Futures

There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new animal models that more accurately reflect the pathophysiology of Parkinson's disease in humans. Another area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, there is a need for better understanding of the role of inflammation in the neurodegenerative process of Parkinson's disease, and the development of new anti-inflammatory therapies. Finally, there is a need for better biomarkers for Parkinson's disease that can aid in early diagnosis and monitoring of disease progression.

Méthodes De Synthèse

MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with ethyl iodide in the presence of a strong base. The resulting product is then purified through a series of chromatography steps to obtain pure MPTP.

Propriétés

Numéro CAS |

13314-63-1 |

|---|---|

Nom du produit |

1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine |

Formule moléculaire |

C13H17N |

Poids moléculaire |

187.28 g/mol |

Nom IUPAC |

1-ethyl-4-phenyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C13H17N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |

Clé InChI |

YQYRYHNCVCFNHU-UHFFFAOYSA-N |

SMILES |

CCN1CCC(=CC1)C2=CC=CC=C2 |

SMILES canonique |

CCN1CCC(=CC1)C2=CC=CC=C2 |

Autres numéros CAS |

13314-63-1 |

Synonymes |

1-ethyl-4-phenyl-1,2,3,6-tetrahydropyridine EPTP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)